molecular formula C11H17NO B1519040 [2-(Tert-butoxy)phenyl]methanamine CAS No. 1039334-03-6

[2-(Tert-butoxy)phenyl]methanamine

Cat. No. B1519040
CAS RN: 1039334-03-6
M. Wt: 179.26 g/mol
InChI Key: IIDFZEBQIQFAQR-UHFFFAOYSA-N
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Description

“[2-(Tert-butoxy)phenyl]methanamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “[2-(Tert-butoxy)phenyl]methanamine” can be represented by the SMILES string NCC1=C(C=CC=C1)OC(C)(C)C . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a methanamine (NH2CH3) and a tert-butoxy (C(CH3)3O-) group .


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(Tert-butoxy)phenyl]methanamine” are not available, it’s important to note that this compound, like other amines, can participate in a variety of chemical reactions. These may include reactions with acids, electrophiles, and more .


Physical And Chemical Properties Analysis

“[2-(Tert-butoxy)phenyl]methanamine” is a solid substance . It has a predicted boiling point of 259.6±15.0 °C and a predicted density of 0.979±0.06 g/cm3 . The pKa of the compound is predicted to be 9.18±0.10 .

Scientific Research Applications

Chemical Research

“[2-(Tert-butoxy)phenyl]methanamine” is a unique chemical compound that is used in various chemical research applications . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Amines

This compound is an example of an amine, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . Amines have a wide range of applications in the field of chemistry, including the production of polymers, solvents, and additives .

Protodeboronation

Protodeboronation is a chemical reaction that involves the removal of a boron group from a molecule . “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in this process, as suggested by its application in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Antifungal Activity

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for antifungal activity against Candida albicans and Aspergillus niger . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in the development of new antifungal agents .

Drug Design

The compound has been used in the design of novel drugs . A series of 16 novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were planned to see the effect of tetrazole on replacing triazole of fluconazole . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could be used in the design of novel drugs .

Molecular Docking

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The designed compounds were subjected to molecular docking into the active site of cytochrome P450 14 -sterol demethylase . This suggests that “[2-(Tert-butoxy)phenyl]methanamine” could potentially be used in molecular docking studies .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDFZEBQIQFAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Tert-butoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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